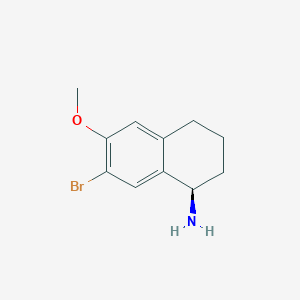

(R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

(R)-7-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetrahydronaphthalene derivative featuring a bromo substituent at position 7 and a methoxy group at position 6. The stereochemistry (R-configuration) and substituent positions influence its physicochemical properties and biological activity, as seen in related compounds like sertraline derivatives .

Properties

IUPAC Name |

(1R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIRFELTSHZNDW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCCC2=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](CCCC2=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom with an amine yields a different amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to (R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit antidepressant-like effects. The mechanism of action is believed to involve the modulation of serotonin and norepinephrine pathways in the brain. Studies have shown that derivatives of this compound can enhance mood and alleviate symptoms of depression in animal models .

2. Neuroprotective Properties

There is growing interest in the neuroprotective properties of tetrahydronaphthalene derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis. Preliminary studies suggest that (R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride could be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting pathways that lead to neuronal death .

Organic Synthesis Applications

1. Catalytic Reactions

(R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride serves as a catalyst in various organic reactions, including the decarboxylative aldol reaction. This reaction has been shown to yield products with high diastereoselectivity and enantioselectivity when using this compound as a catalyst .

2. Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical entities through various coupling reactions. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. For example, it has been involved in the synthesis of hybrid compounds that combine different pharmacophores for enhanced therapeutic action .

Chemical Probes in Biological Research

1. Targeting Protein Interactions

(R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been explored as a chemical probe for studying protein interactions within cells. Its ability to selectively bind to certain proteins makes it valuable for understanding cellular mechanisms and pathways involved in disease processes .

2. Development of Therapeutic Agents

The compound's structural features allow it to serve as a lead compound for the design of new therapeutic agents targeting specific biological pathways. For instance, its derivatives have been investigated for their potential to inhibit certain enzymes implicated in cancer progression .

Mechanism of Action

The mechanism of action of ®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Bromo Substituents

- Molecular weight (free base): 226.11 g/mol. Used in ligand-binding studies for serotonin receptors .

- Molecular weight: 262.57 g/mol. High-purity API intermediate with applications in antipsychotic drug synthesis .

Methoxy Substituents

- Molecular weight: 213.70 g/mol. Studied for its role in dopamine receptor modulation .

- A precursor in antidepressant synthesis .

Combined Bromo and Alkyl/Aryl Substituents

- (R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1335873-29-4) : Methyl at position 6 instead of methoxy. Molecular weight: 240.14 g/mol. Demonstrates how electron-donating groups affect lipophilicity and metabolic stability .

- 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1199782-93-8) : Bromo at position 7 and methyl at position 5. Structural isomerism impacts binding affinity to κ-opioid receptors .

Stereochemical Variants

- (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 676133-24-7) : S-enantiomer of the bromo derivative. Molecular weight: 262.57 g/mol. Enantiomeric purity (NLT 97%) is crucial for avoiding off-target effects in CNS drug candidates .

Pharmaceutical Analogs

- Sertraline Hydrochloride (CAS 79559-97-0) : Features a dichlorophenyl group instead of bromo/methoxy. Molecular weight: 342.70 g/mol. Clinically used SSRI; highlights the importance of aromatic substituents in serotonin reuptake inhibition .

Research Findings and Data Tables

Key Physicochemical Properties of Selected Analogs

*Estimated based on structural analogs.

Structure-Activity Relationships (SAR)

Biological Activity

(R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of (R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Binding: The compound is known to interact with neurotransmitter receptors such as serotonin and dopamine receptors, which may contribute to its psychoactive effects.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antioxidant Properties: The presence of the methoxy group in its structure may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity Data

Case Studies

-

Antidepressant Activity:

A study conducted on rodent models demonstrated that (R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride significantly reduced symptoms of depression when administered over a period of two weeks. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests compared to control groups. -

Antitumor Efficacy:

In vitro assays showed that the compound exhibited potent cytotoxicity against several cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage. -

Antimicrobial Properties:

The compound was evaluated for its antimicrobial activity against various strains of bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential for development into a therapeutic agent for bacterial infections.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. The compound has been noted to cause skin irritation and respiratory issues upon exposure in laboratory settings. Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.